molecular formula C20H15N5O3S2 B609940 PF-04856264 CAS No. 1235397-05-3

PF-04856264

货号: B609940
CAS 编号: 1235397-05-3
分子量: 437.5 g/mol
InChI 键: MKSKJVIBSRUWSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

PF-04856264 的合成涉及多个步骤,包括形成关键中间体,以及随后在特定条件下对其进行反应。该化合物通过一系列化学反应合成,这些反应涉及使用各种试剂和催化剂。 This compound 的工业生产通常涉及优化这些合成路线,以确保高产率和纯度 .

化学反应分析

Biochemical Interactions with Sodium Channel Subtypes

PF-04856264 selectively inhibits NaV1.7 by interacting with voltage-sensing domain IV (VSDIV). Its selectivity profile was quantified using FLIPR membrane potential assays, yielding the following IC₅₀ values:

NaV Subtype IC₅₀ (nM) Selectivity vs. NaV1.7
NaV1.7134-
NaV1.12,470>18-fold
NaV1.220,000>149-fold
NaV1.3>300,000>2,238-fold
NaV1.4>300,000>2,238-fold
NaV1.5>300,000>2,238-fold
NaV1.63,000>22-fold
NaV1.8>300,000>2,238-fold

Data derived from FLIPR assays and patch-clamp studies demonstrate >1,000-fold selectivity over NaV1.4–NaV1.6 and >40-fold over other subtypes .

Structural Determinants of Binding

This compound binds to a unique extracellular site on VSDIV, involving three critical residues: Y1537 , W1538 , and D1586 in NaV1.7. Mutational studies reveal:

  • Y1537S/W1538R/D1586E substitutions in NaV1.7 reduce this compound potency by >300-fold (IC₅₀ shifts from 28 nM to >10,000 nM) .

  • Introducing NaV1.7 residues (S1510Y/R1511W/E1559D ) into NaV1.3 increases this compound affinity (IC₅₀ from >10,000 nM to 7,000 nM), confirming these residues drive subtype specificity .

This binding site overlaps with peptide toxin interaction regions but is distinct from tetrodotoxin (TTX) and local anesthetic sites .

State-Dependent Inhibition Mechanism

This compound exhibits preferential binding to the inactivated state of NaV1.7:

  • Closed/Resting State : IC₅₀ = 2,700 nM

  • Open/Inactivated State : IC₅₀ = 134 nM

The presence of OD1 (a NaV1.7 activator) reduces potency in both states:

  • Closed state IC₅₀ shifts to 11,000 nM (4.1-fold decrease)

  • Inactivated state IC₅₀ shifts to 445 nM (3.3-fold decrease) .

Pharmacological Validation in Pain Models

Local administration of this compound reduced spontaneous pain behaviors in mice induced by OD1 (300 nM):

  • 30 μM this compound : 50% reduction in pain response

  • 100 μM this compound : 80% reduction .

Despite high local concentrations required, no off-target effects on NaV1.4–NaV1.6 were observed .

Comparison with Structural Analogs

This compound served as a precursor for PF-05089771 , a clinical candidate with improved safety and potency. Key modifications included:

  • Enhanced selectivity (>10,000-fold over NaV1.4/1.5)

  • Reduced hERG channel liability .

Key Limitations in Available Data

No studies detailing synthetic pathways, degradation kinetics, or metabolic reactions of this compound were identified in the reviewed literature. Current research emphasizes its pharmacodynamic profile rather than chemical synthesis.

科学研究应用

Preclinical Studies

  • Pain Models : In studies using the OD1 mouse model of pain, PF-04856264 was shown to reduce spontaneous pain behaviors in a concentration-dependent manner when administered via intraplantar injection . The compound's efficacy was confirmed through various assays that highlighted its ability to inhibit NaV1.7 currents effectively.
  • Chronic Pain : Research indicates that NaV1.7 plays a crucial role in chronic mechanical hypersensitivity, particularly in conditions like diabetic peripheral neuropathy . this compound's inhibition of this channel suggests it could be a viable candidate for treating chronic pain conditions.
  • Osteoarthritis : A study involving a mouse model of osteoarthritis demonstrated that this compound treatment resulted in less cartilage loss and lower scores on the Osteoarthritis Research Society International (OARSI) scale compared to control groups. This suggests a protective effect on joint health and pain reduction associated with osteoarthritis .

Case Study Summary Table

Study FocusModel UsedKey FindingsReference
Spontaneous Pain BehaviorOD1 Mouse ModelReduced pain behaviors with dose-dependent response
Chronic Mechanical HypersensitivityDiabetic Neuropathy ModelPotential efficacy in chronic pain management
OsteoarthritisDMM OA Mouse ModelReduced cartilage loss and improved pain scores

Clinical Trials and Efficacy

Although this compound showed promise in preclinical studies, its clinical efficacy has been mixed:

  • Phase II Trials : The optimized version, PF-05089771 (derived from this compound), underwent multiple clinical trials but did not show significant superiority over existing treatments like pregabalin or ibuprofen for conditions such as diabetic peripheral neuropathy and postoperative dental pain .
  • Pharmacokinetics : Observations suggest that high binding to plasma proteins may limit the effective concentration of the drug at target sites, impacting its pharmacodynamic effects .

作用机制

PF-04856264 通过选择性抑制 Nav1.7 通道发挥作用。这种抑制通过阻断钠离子通过该通道的流动来阻止疼痛信号的传递。 该化合物与 Nav1.7 通道上的特定位点结合,将其稳定在非活性状态,从而降低其活性 .

相似化合物的比较

与其他钠通道抑制剂相比,PF-04856264 对 Nav1.7 通道的选择性很高,这使其独树一帜。类似的化合物包括:

  • PF-05089771
  • PF-06456384 三盐酸盐
  • PF-04827736
  • PF-06747711
  • PF-04531083
  • PF-04885614
  • PF-05085727

这些化合物也靶向钠通道,但它们的选择性、效力以及治疗应用可能有所不同 .

生物活性

PF-04856264 is a selective inhibitor of the voltage-gated sodium channel NaV1.7, which plays a significant role in pain signaling and has been studied extensively for its potential as an analgesic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models of pain, and relevant case studies.

This compound selectively inhibits NaV1.7 channels, which are predominantly expressed in peripheral sensory neurons. By blocking these channels, this compound reduces the excitability of nociceptive neurons, thereby diminishing pain transmission. The compound has been shown to interact with specific amino acid residues in the channel's structure, leading to its selective inhibition without affecting other sodium channels significantly .

Analgesic Effects

Numerous studies have demonstrated the analgesic effects of this compound in various preclinical models:

  • Mouse Models of Pain : In models of acute postsurgical pain, this compound effectively reduced mechanical allodynia, demonstrating its potential for treating postoperative pain .
  • Chronic Pain Models : In a model mimicking osteoarthritis (OA), treatment with this compound resulted in less articular cartilage loss and improved mechanical sensitivity compared to controls. This suggests that NaV1.7 inhibition may also confer protective effects against OA progression .

Comparative Efficacy

A comparative analysis of this compound with other NaV1.7 inhibitors reveals its potency:

CompoundModelEfficacyReference
This compoundAcute postsurgical painSignificant reduction in allodynia
ProTx-IIChronic painReduction in mechanical sensitivity
CNV1014802OsteoarthritisReduced cartilage loss

Study on Osteoarthritis

In a recent study published in Nature, researchers investigated the role of NaV1.7 in chondrocytes and its inhibition via this compound. The findings indicated that NaV1.7 inhibition led to increased expression of anabolic factors like COL2 while decreasing catabolic factors such as MMP13 and aggrecan neoepitopes. This dual effect suggests that this compound not only alleviates pain but may also slow the progression of OA by promoting cartilage health .

Transcriptomic Analysis

Another significant study focused on the transcriptomic changes induced by this compound treatment in dorsal root ganglia (DRG) post-surgery. The analysis revealed downregulation of several genes involved in pain pathways, further supporting the compound's role in modulating pain signaling at a molecular level .

属性

IUPAC Name

3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S2/c1-25-17(8-9-23-25)16-4-2-3-5-19(16)28-18-7-6-15(12-14(18)13-21)30(26,27)24-20-22-10-11-29-20/h2-12H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSKJVIBSRUWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2OC3=C(C=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235397-05-3
Record name 1235397-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does PF-04856264 interact with its target and what are the downstream effects?

A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. [, ] It binds to the voltage sensor domain 4 (VSD4) of the channel, specifically interacting with residues in the S2 and S3 transmembrane segments. [] This binding inhibits channel activation, effectively reducing sodium currents near the threshold for neuronal firing. [] By inhibiting NaV1.7, this compound disrupts the transmission of pain signals, leading to analgesic effects. [, , ]

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: While the provided research doesn't delve into specific structural modifications of this compound, studies utilizing computer simulations have shed light on crucial structural features influencing its activity and selectivity. For instance, the presence of a benzene ring structure at the 39th residue of VSD4 enhances binding affinity through π-stacking interactions. [] Additionally, the strength and number of hydrogen bonds formed between this compound and conserved arginine residues on the S4 segment significantly impact its interaction with the channel. [] These findings suggest that even minor alterations to this compound's structure could significantly impact its binding affinity and selectivity for NaV1.7.

Q3: What is the significance of this compound's state-dependent inhibition of NaV1.7?

A3: this compound exhibits state-dependent inhibition of NaV1.7, meaning its inhibitory effect is enhanced when the channel is in an activated or open state. [, ] This is particularly advantageous for pain management, as pain signals are associated with increased neuronal firing and thus, increased NaV1.7 activation. State-dependent inhibition allows this compound to preferentially target hyperactive pain-sensing neurons while sparing those firing at normal rates. This selectivity potentially minimizes the risk of unwanted side effects on other physiological processes.

Q4: What in vivo evidence supports the analgesic efficacy of this compound?

A4: Several studies using animal models provide compelling evidence for the analgesic properties of this compound. In a mouse model of neuropathic pain (SNI), this compound effectively reversed mechanical hypersensitivity and reduced pain behaviors. [] Another study employing a mouse model of acute post-surgical pain demonstrated that systemic administration of this compound significantly reduced mechanical allodynia, indicating its effectiveness in managing acute pain. [] Furthermore, this compound successfully reduced veratrine-induced nociception in mice, highlighting its potential for targeting pain mediated by specific sodium channel activation. []

Q5: How does this compound compare to other NaV1.7 inhibitors?

A5: this compound demonstrates high selectivity for NaV1.7 compared to other sodium channel subtypes, surpassing the selectivity of compounds like GpTx-1 and CNV1014802. [, ] While GpTx-1 exhibits selectivity for NaV1.7, it lacks efficacy when administered systemically, limiting its therapeutic potential. [] Conversely, although CNV1014802 shows efficacy through systemic delivery, its lack of selectivity raises concerns regarding potential side effects due to off-target interactions. [] The combination of high selectivity and in vivo efficacy positions this compound as a promising candidate for further development as a pain therapeutic.

Q6: Are there any potential synergistic effects of this compound with existing pain treatments?

A6: Research suggests intriguing synergistic possibilities for this compound with existing pain medications. In a mouse model of acute post-surgical pain, researchers observed super-additive antinociceptive effects when sub-therapeutic doses of this compound were co-administered with either the opioid oxycodone or the GABAB receptor agonist baclofen. [] This synergy could potentially allow for lower doses of each drug to achieve the desired analgesic effect, potentially reducing the risk of side effects associated with higher doses of opioids or baclofen.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。